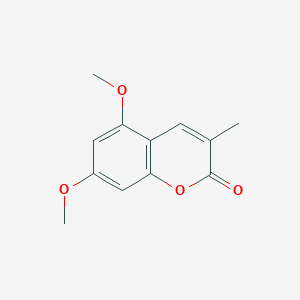

5,7-Dimethoxy-3-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5,7-dimethoxy-3-methylchromen-2-one |

InChI |

InChI=1S/C12H12O4/c1-7-4-9-10(15-3)5-8(14-2)6-11(9)16-12(7)13/h4-6H,1-3H3 |

InChI Key |

NFPBQSQJIOWFBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2OC)OC)OC1=O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Methoxy Substituted Chromen 2 Ones

Isolation and Identification Methodologies from Botanical Sources

The isolation of coumarins from plant matrices is a multi-step process involving extraction, separation, and purification, followed by structural elucidation using various spectroscopic techniques.

Extraction and Purification Techniques for Plant-Derived Coumarins

The initial step in isolating coumarins involves the extraction of metabolites from dried and powdered plant material. The choice of solvent is critical and depends on the polarity of the target coumarins. Common solvents used for extraction include ethanol, methanol (B129727), chloroform, and ethyl acetate. For simple coumarins, polar solvents like methanol and ethanol, often in aqueous solutions, are highly efficient. medcraveonline.com Techniques such as maceration, Soxhlet extraction, and refluxing are frequently employed to maximize the yield. medcraveonline.com

Modern, advanced extraction methods offer greener and more efficient alternatives. These include Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE), often using carbon dioxide (CO2) as the solvent. medcraveonline.com These high-pressure techniques can reduce solvent consumption and extraction time while improving the purity of the target compounds.

Following extraction, the crude extract contains a complex mixture of phytochemicals. Purification is typically achieved through various chromatographic methods. Column chromatography using silica (B1680970) gel or other adsorbents is a standard technique for the initial separation of compounds. medcraveonline.com For final purification and isolation of individual coumarins, High-Performance Liquid Chromatography (HPLC) is widely used, offering high resolution and sensitivity. nih.gov The isolated compounds are then identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy to confirm their molecular structure. nih.govnih.gov

Distribution of Related Dimethoxy Coumarins in Various Plant Species

Dimethoxy-substituted coumarins are found in numerous plant families, with the Rutaceae (rue family) and Apiaceae (carrot family) being particularly rich sources. researchgate.netmdpi.com These compounds play roles in plant defense and response to environmental stress. For example, the genus Micromelum, belonging to the Rutaceae family, is known for producing a variety of coumarins. medcraveonline.comresearchgate.netnih.govnih.govcjnmcpu.com Similarly, species of the genus Boenninghausenia, also in the Rutaceae family, have yielded several unique coumarins. nih.govdocumentsdelivered.com The table below details some naturally occurring dimethoxy coumarins and the plant species from which they have been isolated.

| Compound Name | Plant Species | Family |

|---|---|---|

| 5,7-Dimethoxycoumarin (Citropten) | Citrus limon (Lemon), Citrus aurantiifolia (Lime) | Rutaceae |

| 5,6-Dimethoxy-7-(2′,3′-epoxy-3′-methylbutyloxy)coumarin | Pterocaulon balansae | Asteraceae |

| 5,7-Dimethoxy-8-(3′-methyl-2′-oxobutyl) coumarin (B35378) | Murraya exotica | Rutaceae |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Not yet identified in a natural source, but synthesized from natural precursors. mdpi.comresearchgate.net | N/A |

| Integmarin C | Micromelum integerrimum | Rutaceae |

Postulated Biosynthetic Routes Leading to 5,7-Dimethoxy-3-methyl-2H-chromen-2-one and Analogs

The biosynthesis of coumarins is a branch of one of the most crucial and conserved metabolic pathways in plants.

Role of Phenylpropanoid Pathway Intermediates

The biosynthesis of all coumarins originates from the phenylpropanoid pathway. wikipedia.orgresearchgate.netnih.govmdpi.com This pathway begins with the amino acid L-phenylalanine. The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. wikipedia.org

Cinnamic acid then undergoes a series of enzymatic hydroxylations and other modifications. A key step for many coumarins is the 4-hydroxylation of cinnamic acid by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to yield p-coumaric acid. nih.gov For the formation of the coumarin lactone ring, an ortho-hydroxylation (at the C2 position) of the cinnamic acid side chain is essential. This is followed by a trans-cis isomerization of the side-chain double bond and subsequent spontaneous or enzyme-catalyzed lactonization to form the characteristic benzopyrone structure. The specific hydroxylation patterns on the benzene (B151609) ring, which determine the final coumarin derivative, occur at various stages using intermediates like p-coumaric acid or ferulic acid. wikipedia.org

Enzymatic Transformations and Methylation Processes

The diverse array of natural coumarins arises from further enzymatic modifications of the basic coumarin skeleton, including hydroxylation, methylation, glycosylation, and prenylation. For a 5,7-dimethoxy substituted pattern, the coumarin precursor, likely umbelliferone (B1683723) (7-hydroxycoumarin), must undergo additional hydroxylation at the C5 position, followed by methylation of both hydroxyl groups.

The methylation process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). mdpi.com These enzymes transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the hydroxyl groups on the coumarin ring. mdpi.com Studies on methoxylated coumarin biosynthesis have identified enzymes similar to caffeic acid O-methyltransferase (COMT) that can catalyze these specific O-methylation steps. mdpi.com

The presence of a methyl group at the C3 position is less common in naturally occurring coumarins compared to substitutions on the benzene ring. Its biosynthesis is not fully elucidated but is postulated to involve a C-methylation event. This reaction would be catalyzed by a C-methyltransferase (C-MT), which, like OMTs, uses SAM as the methyl donor but forms a C-C bond instead of a C-O bond. nih.goved.ac.uk An example of such an enzyme is NovO, found in Streptomyces, which catalyzes the C-methylation at the C8 position of a coumarin scaffold during novobiocin (B609625) biosynthesis. nih.goved.ac.uk It is plausible that a similar plant-based C-methyltransferase could catalyze the methylation at the electron-rich C3 position of a 5,7-dihydroxy- or 5,7-dimethoxycoumarin precursor to form the final 3-methyl substituted product.

Synthetic Methodologies and Derivatization Strategies for 5,7 Dimethoxy 3 Methyl 2h Chromen 2 One and Its Analogs

Established Total Synthesis Approaches to the Core 2H-Chromen-2-one Skeleton

The synthesis of the foundational 2H-chromen-2-one ring system has been a subject of extensive research, leading to the development of several named reactions that are now cornerstones of heterocyclic chemistry. These methods provide access to a wide array of substituted coumarins by varying the starting materials and reaction conditions.

Key among these are:

Pechmann Condensation: This widely used method involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov The reaction typically proceeds via transesterification followed by intramolecular cyclization and dehydration. wikipedia.org Various acid catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, are employed to facilitate this transformation. rsc.orgscienceinfo.com

Perkin Reaction: Historically significant, the Perkin reaction offers a route to coumarins from a salicylaldehyde (B1680747) and an acid anhydride. scienceinfo.comorganicreactions.org The reaction is typically carried out in the presence of the sodium or potassium salt of the corresponding carboxylic acid. google.com

Knoevenagel Condensation: This versatile reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or an acetoacetate. scienceinfo.combiomedres.ussapub.org The reaction is often catalyzed by a weak base like piperidine (B6355638) or an amino acid like L-proline. biomedres.usyoutube.com

Wittig Reaction: The Wittig reaction provides a pathway to coumarins, often 3,4-unsubstituted, through the reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a suitable phosphorus ylide. scienceinfo.comresearchgate.netijcce.ac.ir Intramolecular Wittig reactions have also been developed for this purpose. researchgate.netrsc.org

Reformatsky Reaction: This reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be cyclized to a coumarin (B35378). sciensage.infowisdomlib.orgcdnsciencepub.com

These classical methods, along with others such as the Kostanecki-Robinson and Claisen reactions, form the bedrock of coumarin synthesis, each offering distinct advantages in terms of substrate scope and regioselectivity. scienceinfo.comsciensage.info

Specific Synthetic Routes to 5,7-Dimethoxy-3-methyl-2H-chromen-2-one

The synthesis of the specifically substituted this compound typically employs the foundational reactions mentioned above, with the appropriate choice of starting materials.

A common and efficient approach is the Pechmann condensation of 3,5-dimethoxyphenol (B141022) with ethyl acetoacetate. This reaction, catalyzed by an acid, directly introduces the desired 5,7-dimethoxy substitution pattern from the phenol and the 3-methyl group from the β-ketoester.

Alternatively, a Knoevenagel condensation approach could be envisioned, starting with 2-hydroxy-4,6-dimethoxybenzaldehyde and a suitable active methylene compound that can provide the 3-methyl substituent.

The choice of synthetic route often depends on the availability of starting materials, desired yield, and the scalability of the reaction. For this compound, the Pechmann condensation is a frequently utilized and reliable method.

Chemical Modification and Derivatization at Various Positions of the Chromen-2-one Nucleus

The versatility of the coumarin scaffold lies in the ability to introduce a wide range of functional groups at various positions, allowing for the fine-tuning of its chemical and biological properties.

Synthesis of Substituted Analogs to Explore Structure-Activity Relationships

The synthesis of substituted analogs of this compound is crucial for understanding structure-activity relationships (SAR). This involves systematically modifying the core structure and evaluating the impact on its properties.

| Modification Position | Synthetic Strategy | Example Starting Materials | Potential Functional Groups Introduced |

| C-3 Position | Knoevenagel condensation with varied active methylene compounds. | 2-hydroxy-4,6-dimethoxybenzaldehyde and substituted acetonitriles or malonates. | Cyano, carboxyl, substituted alkyl/aryl groups. |

| C-4 Position | Pechmann condensation with different β-ketoesters. | 3,5-dimethoxyphenol and various β-ketoesters. | Alkyl, aryl, or other functionalized side chains. |

| Aromatic Ring (C-6, C-8) | Electrophilic aromatic substitution on the pre-formed coumarin nucleus. | This compound. | Halogens (Br, Cl), nitro groups, acyl groups. |

| Methoxy (B1213986) Groups (C-5, C-7) | Demethylation followed by re-alkylation or acylation. | 5,7-dihydroxy-3-methyl-2H-chromen-2-one. | Longer alkyl chains, substituted benzyl (B1604629) groups, ester groups. |

Development of Hybrid Molecules Incorporating the this compound Motif

To enhance or broaden the biological activity of coumarins, they are often conjugated with other pharmacologically active moieties to create hybrid molecules. This strategy can lead to compounds with improved potency, selectivity, or novel mechanisms of action.

Coumarin-Triazole Conjugates: These hybrids are typically synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves preparing an azide- or alkyne-functionalized coumarin derivative and reacting it with a complementary alkyne- or azide-containing molecule. For instance, a 5,7-dimethoxy-3-methylcoumarin bearing a propargyloxy side chain can be reacted with an organic azide (B81097) to form the 1,2,3-triazole linkage.

Coumarin-Chalcone Conjugates: The synthesis of these hybrids often involves a Claisen-Schmidt condensation between a coumarin derivative with an acetyl group (e.g., 6-acetyl-5,7-dimethoxy-3-methyl-2H-chromen-2-one) and an aromatic aldehyde. This reaction forms the characteristic α,β-unsaturated ketone system of the chalcone (B49325) moiety.

Regioselective Functionalization and Stereochemical Control in Synthesis

Achieving regioselectivity and stereochemical control is paramount in the synthesis of complex coumarin derivatives, particularly those with multiple chiral centers or specific substitution patterns.

Regioselective Functionalization: The inherent electronic properties of the coumarin nucleus often direct electrophilic substitution to specific positions. For example, in the 5,7-dimethoxy system, the C-6 and C-8 positions are activated towards electrophiles. By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one position over the other.

Stereochemical Control: The introduction of chirality into the coumarin scaffold can be achieved through various asymmetric synthesis strategies. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. nih.gov For example, chiral amines or squaramides can catalyze Michael additions or aldol (B89426) reactions involving coumarin precursors, leading to the formation of specific stereoisomers. nih.gov The development of stereoselective routes is crucial for the synthesis of optically active coumarin-based natural products and pharmaceuticals.

Reaction Mechanisms and Catalytic Systems in Chromen-2-one Synthesis

The efficiency and selectivity of coumarin synthesis are heavily influenced by the underlying reaction mechanisms and the choice of catalysts.

Pechmann Condensation Mechanism: The mechanism of the Pechmann condensation under acidic conditions involves an initial transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) onto the activated aromatic ring, and subsequent dehydration to form the coumarin ring. wikipedia.org

Knoevenagel Condensation Mechanism: This reaction proceeds via the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon of the o-hydroxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration to form a stable intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin.

Catalytic Systems: A wide range of catalysts have been developed to improve the efficiency and environmental friendliness of coumarin synthesis.

Homogeneous Catalysts: These include traditional mineral acids (H₂SO₄), organic acids (trifluoroacetic acid), and Lewis acids (AlCl₃, ZnCl₂). rsc.orgscienceinfo.comsciensage.info

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid acid catalysts such as Amberlyst-15, zeolites, and metal oxides have been employed. rsc.orgnih.gov These offer advantages in terms of simplified workup procedures and reduced environmental impact.

Organocatalysts: As mentioned earlier, organocatalysts like L-proline and its derivatives are effective in promoting Knoevenagel condensations under mild conditions. biomedres.us

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many coumarin syntheses, including the Knoevenagel condensation. aip.orgaip.org

The ongoing development of novel catalytic systems continues to expand the scope and applicability of these fundamental reactions for the synthesis of diverse coumarin derivatives.

Advanced Spectroscopic and Analytical Characterization in Research of 5,7 Dimethoxy 3 Methyl 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify the number of chemically distinct protons, their connectivity (through spin-spin coupling), and their chemical environment. For 5,7-Dimethoxy-3-methyl-2H-chromen-2-one, one would expect to see distinct signals for the methyl group at the C3 position, the two methoxy (B1213986) groups at C5 and C7, and the aromatic protons on the coumarin (B35378) ring system. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. The expected spectrum would feature resonances for the carbonyl carbon (C2), the olefinic carbons (C3 and C4), the aromatic carbons, the two methoxy carbons, and the methyl carbon. The chemical shifts would be characteristic of the coumarin core and its substituents weebly.comchemguide.co.ukyoutube.com.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule ceon.rs.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₂O₄ for this compound).

Fragmentation Analysis: Under techniques like Electron Ionization (EI), the molecule would fragment in a predictable manner. A characteristic fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring benthamopen.com. The fragmentation pattern would also show losses of methyl groups from the methoxy substituents. Analysis of these fragments helps to confirm the structure deduced from NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include a strong carbonyl (C=O) stretching band for the lactone ring, C=C stretching bands for the aromatic and pyrone rings, and C-O stretching bands for the ether linkages of the methoxy groups ceon.rsrsc.org.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. Coumarins typically exhibit strong absorption bands in the UV region due to their extended π-electron system nih.govresearchgate.netijims.comresearchgate.net. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the chromen-2-one core.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation in Research

Chromatographic methods are vital for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile compound. A pure sample of this compound would show a single peak under specific conditions (e.g., a particular column, mobile phase, and flow rate) sielc.com. It is also used for the isolation of coumarins from complex mixtures thegoodscentscompany.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to identify and quantify the components of a mixture benthamopen.compagepress.org. The NIST WebBook notes the availability of gas chromatography data for the related 5,7-Dimethoxy-2H-chromen-2-one nist.gov.

Pharmacological and Biological Research Investigations of 5,7 Dimethoxy 3 Methyl 2h Chromen 2 One Preclinical Focus

Anti-inflammatory Activity and Mechanistic Pathways

Preclinical research has demonstrated the anti-inflammatory potential of coumarin (B35378) derivatives, a class of compounds to which 5,7-Dimethoxy-3-methyl-2H-chromen-2-one belongs. These investigations have focused on the compound's ability to modulate key signaling pathways and reduce the production of inflammatory mediators.

Studies on related coumarin-based analogs have shown that their anti-inflammatory effects are achieved by modulating critical signaling pathways. researchgate.net One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.govmdpi.com Inhibition of NF-κB activation prevents the transcription of genes encoding pro-inflammatory proteins. nih.govmdpi.com

A key aspect of the anti-inflammatory activity of coumarin derivatives is their ability to suppress the production of various pro-inflammatory cytokines and mediators. Research has shown that these compounds can significantly reduce the levels of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), two major cytokines that drive the inflammatory response. plos.orgnih.gov

In addition to cytokines, these compounds also inhibit the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Excessive production of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation-related tissue damage. Similarly, PGE2, synthesized by cyclooxygenase-2 (COX-2), is a key mediator of inflammation and pain. nih.gov By inhibiting these molecules, coumarin derivatives can effectively dampen the inflammatory cascade. nih.govnih.gov

The anti-inflammatory effects of compounds like this compound are also attributed to their direct impact on the activity of key inflammatory enzymes. Studies have demonstrated the ability of related compounds to selectively inhibit cyclooxygenase-2 (COX-2) without significantly affecting the COX-1 isoform. aditum.org This selectivity is a desirable trait for anti-inflammatory agents as COX-1 is involved in normal physiological functions.

In addition to COX-2, these compounds have been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. aditum.org Furthermore, some coumarin derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that is responsible for the production of leukotrienes. mdpi.commdpi.comnih.gov Dual inhibition of both COX-2 and 5-LOX pathways is considered a valuable strategy for developing more effective anti-inflammatory drugs. nih.govsciety.org

Table 1: Summary of Anti-inflammatory Effects and Mechanistic Pathways

| Category | Specific Target/Mediator | Observed Effect |

|---|---|---|

| Signaling Cascades | NF-κB | Inhibition/Downregulation researchgate.netnih.gov |

| PI3K/Akt/NF-κB | Downregulation mdpi.com | |

| AKT/mTOR | Downregulation researchgate.net | |

| Nrf2/HO-1 | Upregulation/Activation researchgate.netnih.gov | |

| Pro-inflammatory Cytokines | IL-1β | Inhibition of Production plos.orgnih.gov |

| TNF-α | Inhibition of Production plos.orgnih.gov | |

| Pro-inflammatory Mediators | Nitric Oxide (NO) | Inhibition of Production nih.gov |

| Prostaglandin E2 (PGE2) | Inhibition of Production nih.gov | |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of Activity/Expression aditum.org |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of Activity/Expression aditum.org | |

| 5-Lipoxygenase (5-LOX) | Inhibition of Activity mdpi.commdpi.comnih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of coumarin derivatives, including this compound, have been a subject of significant preclinical investigation. These studies highlight the compound's capacity to neutralize harmful free radicals and inhibit oxidative damage.

Research has established that 2H-chromen-2-one derivatives possess moderate antiradical activity. researchgate.net These compounds have demonstrated the ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS). One of the key ROS targeted is the superoxide (B77818) radical anion (O₂⁻). researchgate.netthaiscience.info The scavenging of superoxide radicals is a crucial antioxidant mechanism, as this radical can lead to the formation of other more damaging ROS. academicjournals.orgarxiv.org

Another common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net Coumarin derivatives have shown the capacity to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. researchgate.netnih.gov This activity is indicative of their potential to act as primary antioxidants. The mechanism of action is believed to involve fast electron transfer, a characteristic of efficient radical scavenging. researchgate.net

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of toxic byproducts. In vitro studies have shown that 2H-chromen-2-one derivatives can exert a prolonged antioxidant effect in models of long-lasting lipid peroxidation. researchgate.net This suggests that these compounds can effectively protect lipids from oxidative damage. nih.govnih.gov

The inhibition of lipid peroxidation is a critical aspect of antioxidant defense, as it helps to maintain the integrity of cellular structures and prevent the propagation of free radical chain reactions. nih.govnih.gov The ability of these coumarin derivatives to inhibit this process further underscores their potential as effective antioxidant agents. mdpi.com

Table 2: Summary of Antioxidant and Free Radical Scavenging Activities

| Activity | Specific Radical/Process | Observed Effect |

|---|---|---|

| Radical Scavenging | Superoxide Radical Anion (O₂⁻) | Scavenging Activity researchgate.netthaiscience.info |

| DPPH Radical | Scavenging Activity nih.govresearchgate.net | |

| Inhibition of Oxidative Damage | Lipid Peroxidation | Inhibition researchgate.netnih.gov |

Chelation of Metal Ions and Redox Modulation Research

The capacity of coumarin derivatives to chelate metal ions and modulate redox activities is a significant area of investigation. While specific studies focusing solely on this compound are limited in this direct context, the broader class of coumarins is known for these properties. Chelating drugs are primarily used in treating diseases associated with metal overload by binding to metal ions and removing them from the body. mdpi.com An essential aspect of their therapeutic potential is that the resulting metal complexes should not participate in redox reactions that lead to an increase in reactive oxygen species (ROS). mdpi.com

The redox activity of a metal-chelate complex is influenced by its electrode potential. mdpi.com For a complex to be an effective catalyst in redox reactions, its potential generally needs to lie within a specific range. mdpi.com If the potential is too low, the redox reaction is energetically unfavorable; if it's too high, the reaction rate becomes diffusion-controlled. mdpi.com Some chelators can exhibit pro-oxidant activity. For instance, certain iron chelator complexes are unstable and can decompose to form different iron species, which may then participate in redox cycling. mdpi.com Thiosemicarbazones are another class of redox-active chelators that have garnered significant scientific interest for their potential therapeutic applications. mdpi.com

Anticancer and Cytostatic Research in In Vitro and Preclinical In Vivo Models

Coumarins, including this compound, represent a promising class of compounds in the development of novel anticancer agents. nih.govnih.gov Both natural and synthetic coumarin derivatives have been extensively studied for their therapeutic applications in oncology. nih.govmdpi.com The anticancer activity of coumarins is often multifaceted, involving mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and modulation of oxidative stress. nih.gov The structure of the coumarin core can be modified to enhance its pharmacological properties, with substitutions like methoxy (B1213986) groups playing a role in their biological activity. nih.gov

Cell Proliferation Inhibition and Growth Modulation in Diverse Cancer Cell Lines (e.g., Colon, Lung, Breast, Leukemia, Neuroblastoma)

5,7-dimethoxycoumarin has demonstrated significant antiproliferative activity in various cancer cell lines. In a study involving murine B16 and human A375 melanoma cell lines, this compound was shown to reduce cell proliferation in a time- and dose-dependent manner. nih.gov This effect was determined to be cytostatic rather than cytotoxic. nih.gov Coumarin and its active metabolite, 7-hydroxycoumarin, have also exhibited cytostatic activity against a range of human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast), A549 (lung), and ACHN (kidney). nih.gov

The inhibitory concentration 50 (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for related coumarin compounds in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (human glioma) | 34.6 |

| 5-methoxy-6,7-methylenedioxycoumarin | C6 (rat glioma) | 31.6 |

| 4-hydroxy-7-methylcoumarin derivative | MCF-7 (breast cancer) | 0.003 |

| 3-aryl-4-anilino/aryloxy-2H-chromen-2-one derivative | MCF-7 (breast cancer) | 7.06 |

| Triphenylethylene-coumarin hybrid | MCF-7 (breast cancer) | 3.72 |

Apoptosis Induction Pathways and Mechanisms (e.g., Caspase-Dependent, Mitochondrial Pathway)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Coumarin compounds have been shown to induce apoptosis in cancer cells through various pathways. nih.gov A common mechanism involves the caspase-dependent pathway. mdpi.com

Studies have shown that some coumarin derivatives can induce apoptosis by affecting the expression of key regulatory proteins. For example, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating apoptosis. A decrease in the Bcl-2/Bax ratio can lead to the induction of apoptosis. researchgate.netnih.gov

In some cases, coumarin-induced apoptosis is linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger cell death. nih.gov This process can involve the disruption of the mitochondrial membrane potential. nih.govmdpi.com The activation of caspases, such as caspase-3, -7, -8, -9, and -10, is another hallmark of apoptosis that has been observed in response to treatment with certain coumarin derivatives. researchgate.netmdpi.com

Cell Cycle Arrest Studies and Modulations

In addition to inducing apoptosis, 5,7-dimethoxycoumarin has been found to cause cell cycle arrest. In both B16 and A375 melanoma cells, treatment with this compound led to a block in the G0/G1 phase of the cell cycle. nih.gov Cell cycle arrest prevents cancer cells from progressing through the cycle of growth and division, thereby inhibiting tumor growth.

Other coumarin derivatives have also been shown to induce cell cycle arrest at different phases. For instance, some hybrids have been found to arrest the cell cycle in the G2/M phase in MCF-7 breast cancer cells and MGC803 gastric cancer cells. nih.gov163.47.215 In some cases, cell cycle arrest is associated with an increase in the expression of proteins like p21, which is a cyclin-dependent kinase inhibitor. nih.govmdpi.com

The following table provides examples of cell cycle arrest induced by different coumarin derivatives in various cancer cell lines.

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest |

| 5,7-dimethoxycoumarin | B16 and A375 melanoma | G0/G1 |

| Coumarin-uracil hybrid | MCF-7 (breast cancer) | G2/M |

| 3-benzylcoumarin imidazolium (B1220033) salt | SMMC-7721 (hepatocellular carcinoma) | G0/G1 |

| Coumarin–1,2,3-triazole hybrid | MGC803 (gastric cancer) | G2/M |

| Benzofuran derivative | HepG2 (liver cancer) | G2/M |

| Benzofuran derivative | A549 (lung cancer) | S and G2/M |

Investigation of Molecular Targets in Cancer Pathways (e.g., Carbonic Anhydrase IX/XII, Tubulin Polymerization)

The anticancer effects of coumarins are often linked to their interaction with specific molecular targets within cancer cells. One such target is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-related kinase 1/2 (ERK1/2). In B16 melanoma cells, 5,7-dimethoxycoumarin was found to strongly decrease the activation of ERK1/2, which is often upregulated in various cancers. nih.gov

Tubulin polymerization is another critical process in cell division that has been identified as a target for some coumarin derivatives. nih.gov By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov

Synergistic Effects in Combination with Established Anticancer Agents (Preclinical)

Research has explored the potential of using coumarin derivatives in combination with existing anticancer drugs to enhance their efficacy. A study on a hybrid molecule, 4-benzyl-5,7-dimethoxy-4-methyl-3-methylidene-3,4-dihydro-2H-chroman-2-one (DL-247), in HL-60 human myeloid leukemia cells showed a strong synergistic effect when combined with taxol. semanticscholar.org This combination significantly inhibited cell proliferation, enhanced DNA damage, and increased the susceptibility of the leukemia cells to apoptosis. semanticscholar.org This suggests that such hybrid compounds could act as effective chemosensitizers, augmenting the apoptotic capacity of established chemotherapeutic agents. semanticscholar.org

Antimicrobial and Antifungal Research

Antimicrobial and Antifungal Research

The coumarin scaffold is a recurring motif in natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial and antifungal properties. Research into variously substituted coumarins has revealed that the nature and position of functional groups on the benzopyrone core significantly influence their efficacy against pathogenic microbes.

While specific studies detailing the antibacterial spectrum of this compound are not extensively documented in the available literature, research on structurally related coumarins provides insight into the potential activity of this compound class. The presence and type of substituents on the coumarin ring are critical for antibacterial efficacy. For instance, studies on hydroxycoumarins have demonstrated significant activity against various pathogens, and it has been noted that the hydroxylation at specific positions can enhance this effect. mdpi.com Conversely, other research indicates that methoxy functional groups, such as those in this compound, contribute notably to antimicrobial activity against foodborne pathogens, whereas hydroxyl groups on similar skeletons showed no activity. researchgate.net

The activity of coumarin derivatives often varies between Gram-positive and Gram-negative bacteria. nih.govasianpubs.org Some derivatives show potent activity against Gram-positive species like Staphylococcus aureus and Bacillus subtilis, while others are more effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govgsconlinepress.com The data for several related coumarin compounds are presented below to illustrate the general antibacterial potential of this structural class.

| Coumarin Derivative | Bacterial Strain | Activity (MIC, µg/mL) |

|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | Staphylococcus aureus | 125 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | Bacillus subtilis | 62.5 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | Escherichia coli | 250 |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | Pseudomonas aeruginosa | 125 |

| Daphnetin (7,8-dihydroxycoumarin) | Ralstonia solanacearum | 64 |

| Esculetin (6,7-dihydroxycoumarin) | Ralstonia solanacearum | 192 |

| Umbelliferone (B1683723) (7-hydroxycoumarin) | Ralstonia solanacearum | 256 |

MIC: Minimum Inhibitory Concentration. Data sourced from multiple studies for illustrative purposes. mdpi.comgsconlinepress.com

Coumarin derivatives have been widely investigated for their efficacy against various pathogenic fungi. nih.gov While specific data for this compound is limited, related compounds have demonstrated notable activity. For example, an epoxide analogue of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, displayed significant antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net

Studies on other complex coumarins isolated from natural sources, such as the endophytic fungus Aspergillus clavatus, have also revealed potent antifungal properties against plant pathogenic fungi like Fusarium oxysporum and Colletotrichum musae. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antifungal efficacy. nih.govmdpi.com The table below summarizes the antifungal activity of several coumarin derivatives against different fungal strains.

| Coumarin Derivative | Fungal Strain | Activity (MIC, µM) |

|---|---|---|

| 4,4′-dimethoxy-5,5′-dimethyl-7,7′-oxydicoumarin | Fusarium oxysporum | 253.81 |

| Kotanin | Fusarium oxysporum | 235.85 |

| Orlandin | Fusarium oxysporum | 252.47 |

| (S)-5-hydroxy-2,6-dimethyl-4H-furo[3,4-g]benzopyran-4,8(6H)-dione | Colletotrichum musae | 203.07 |

MIC: Minimum Inhibitory Concentration. Data sourced from a study on compounds from Aspergillus clavatus. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, compounded by the rise of multidrug-resistant (MDR) strains. msptm.orgresearchgate.net This has spurred the search for novel therapeutic agents, and natural product scaffolds, including coumarins, are of considerable interest. researchgate.net

Although direct anti-tubercular activity data for this compound was not found in the reviewed literature, the broader class of coumarin derivatives has been explored. For example, certain carbazole (B46965) alkaloids and C-glycosylated benz[α]anthraquinone derivatives isolated from natural sources have shown potent activity against M. tuberculosis H37Rv strain, with MIC values ranging from 3.13 to 12.50 µg/mL. researchgate.net The development of new antibiotics is crucial, and various heterocyclic compounds, including those with nitrofuran and spirocyclic scaffolds, have demonstrated high in vitro activity against M. tuberculosis. mdpi.com Research continues to identify new compounds that can bypass existing resistance mechanisms. nih.gov

The mechanisms through which coumarins exert their antimicrobial effects are varied. For antifungal activity, a key proposed target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. researchgate.net Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. researchgate.net Molecular docking studies have suggested that coumarin derivatives can bind effectively to the active site of CYP51 from C. albicans. researchgate.net

For antibacterial action, a primary mechanism appears to be the disruption of the bacterial cell membrane. mdpi.comresearchgate.net Studies using electron microscopy and assays measuring the release of intracellular components have shown that treatment with certain coumarins leads to a loss of cell membrane integrity. researchgate.net This damage can cause the leakage of essential molecules like ATP, leading to cell death. researchgate.net Additionally, some coumarins have been found to inhibit biofilm formation and bacterial motility, which are important virulence factors. mdpi.com

Neurobiological Research and Enzyme Inhibition

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. mdpi.comnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can help alleviate cognitive symptoms. nih.gov

The inhibitory activity is highly dependent on the substitution pattern on the coumarin ring. The table below presents IC50 values for various O-aromatic N,N-disubstituted carbamates and thiocarbamates, illustrating the range of activities within this class of compounds.

| Compound Type/Name | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Allicin | 61.62 | 308.12 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | - |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | - | 1.60 |

| Rivastigmine (Reference) | >311 | 49.61 |

| Galantamine (Reference) | 1.83 | 11.92 |

IC50: Half-maximal inhibitory concentration. Data compiled from multiple studies for illustrative purposes. nih.govmdpi.com

Based on a comprehensive search of available scientific literature, it has been determined that there is no published research data corresponding to the specific pharmacological and biological investigations outlined for the compound This compound .

The detailed preclinical data requested in the user's outline, including:

Monoamine Oxidase (MAO-A, MAO-B) inhibition profiles and selectivity

Neuroprotective effects under oxidative stress conditions

Blood-Brain Barrier (BBB) permeability studies in in vitro models

Modulation of efflux pumps (P-glycoprotein and MRP1) and multidrug resistance (MDR) reversal

Other emerging biological activities

...could not be found for this specific molecule.

While research exists for other structurally related coumarin and chromenone derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. To do so would be scientifically inaccurate and would violate the explicit instructions of the request.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound. No data tables or detailed research findings could be produced without fabricating information.

Other Emerging Biological Activities under Academic Investigation

Antidiabetic Activity (Preclinical Models)

A comprehensive review of published preclinical studies indicates a lack of specific data on the antidiabetic activity of this compound. While the broader class of coumarins and related chromen-2-one derivatives has been a subject of interest in diabetes research, specific experimental results detailing the effects of this particular compound on glucose metabolism, insulin (B600854) secretion or sensitivity in preclinical models are not available in the current scientific literature.

Immunomodulatory Effects (e.g., Leukocyte Modulation, Macrophage Phagocytic Activity)

There is currently no available scientific literature detailing the immunomodulatory effects of this compound in preclinical models. Research investigating its potential influence on immune system components, such as the modulation of leukocyte activity or the phagocytic functions of macrophages, has not been reported. Therefore, its capacity to act as an immunostimulant or immunosuppressant remains uncharacterized.

Antiviral Activity (Preclinical Models)

Preclinical research data specifically investigating the antiviral activity of this compound are not found in the available scientific literature. Although other chromone (B188151) derivatives have been explored for their potential to inhibit various viruses, studies focusing on this specific compound against viral pathogens in preclinical settings have not been published.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govphyschemres.org While specific QSAR models exclusively developed for 5,7-Dimethoxy-3-methyl-2H-chromen-2-one are not extensively documented in the literature, numerous studies on coumarin (B35378) derivatives provide a framework for predicting its activity. nih.govresearchgate.netresearchgate.net

QSAR models for coumarins typically correlate physicochemical, electronic, and topological descriptors with activities such as antioxidant, anticancer, or enzyme inhibitory effects. nih.govresearchgate.net For this compound, key descriptors would include those related to its specific substitutions:

Electronic Descriptors: The electron-donating nature of the two methoxy (B1213986) groups at positions 5 and 7 would significantly influence descriptors like dipole moment and the energy of molecular orbitals (HOMO/LUMO), which are often correlated with activity.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient) is a crucial parameter, as the methoxy and methyl groups increase the molecule's lipophilicity, affecting its ability to cross cell membranes.

A typical QSAR study involves developing a regression model (e.g., Multiple Linear Regression) that is validated internally (e.g., cross-validation Q²) and externally to ensure its predictive power. nih.govresearchgate.net Such models can then be used to predict the activity of new, unsynthesized analogs.

Table 1: Representative Descriptors in Coumarin QSAR Studies and Their Relevance to this compound

| Descriptor Type | Example Descriptor | Relevance to Compound | Predicted Influence on Activity |

| Electronic | Dipole Moment (µ) | Influenced by polar methoxy groups. | May correlate with binding affinity to polar protein sites. nih.gov |

| Topological | Molecular Weight (MW) | Determined by the core and all substituents. | Often correlates with radical scavenging activities. physchemres.org |

| Physicochemical | LogP | Increased by methoxy and methyl groups. | Affects membrane permeability and bioavailability. |

| Quantum Chemical | HOMO/LUMO Energy | Modulated by electron-donating methoxy groups. | Relates to the molecule's reactivity and antioxidant potential. researchgate.net |

| Constitutional | Hydrogen Bond Donors | The compound has no hydrogen bond donors. | Influences interaction patterns with biological targets. nih.gov |

This table is illustrative, based on general QSAR studies of coumarin derivatives.

Molecular Docking and Ligand-Protein Interaction Analysis to Elucidate Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This technique is essential for understanding the molecular basis of a compound's activity and elucidating its binding mode. beilstein-journals.org For this compound, docking studies would be performed against various protein targets known to interact with coumarin derivatives, such as kinases, cyclooxygenases (COX), or viral proteins. nih.govjcchems.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples numerous possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates binding affinity (e.g., in kcal/mol). beilstein-journals.org

Analysis of the resulting docked poses reveals key ligand-protein interactions: nih.govnih.gov

Hydrogen Bonds: The carbonyl oxygen of the chromen-2-one ring is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings and the methyl group are likely to engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The bicyclic coumarin core can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, in a hypothetical docking against a kinase, the 5,7-dimethoxy groups might orient towards a specific sub-pocket, while the methyl group could provide additional hydrophobic contact, contributing to binding affinity and selectivity. The precise interactions would dictate the compound's inhibitory potential. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound Against Common Coumarin Targets

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Alkyl |

| KRAS-G12C | 6OIM | -7.9 | Gln99, Val9 | Hydrophobic, van der Waals |

| Estrogen Receptor Alpha | 2IOG | -9.1 | Arg394, Glu353, Phe404 | Hydrogen Bond, Pi-Pi Stacking |

In Silico ADME Prediction and Pharmacological Profiling

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME profiling uses computational models to predict these pharmacokinetic parameters, allowing for early identification of potential liabilities. srce.hrresearcher.life

For this compound, various ADME parameters can be predicted using online tools and specialized software based on its structure. nih.govmdpi.com

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. The compound's moderate lipophilicity, conferred by the methoxy and methyl groups, would likely result in good predicted intestinal absorption. biointerfaceresearch.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Coumarins often exhibit high PPB.

Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may act as an inhibitor of these enzymes. O-demethylation of the methoxy groups is a common metabolic pathway for such compounds.

Excretion: Predictions relate to how the compound and its metabolites are likely to be eliminated from the body.

Drug-likeness: The compound is evaluated against rules like Lipinski's Rule of Five, which assesses properties like molecular weight (<500 Da), LogP (<5), hydrogen bond donors (<5), and acceptors (<10) to predict oral bioavailability. nih.gov this compound is expected to comply with these rules.

Table 3: Predicted ADME and Drug-Likeness Properties for this compound

| Property | Predicted Value/Classification | Implication |

| Physicochemical | ||

| Molecular Weight | ~220 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Consensus) | ~2.5 | Optimal for membrane permeability |

| Polar Surface Area (PSA) | ~52 Ų | Good for cell permeation |

| Pharmacokinetics | ||

| GI Absorption | High | Likely good oral absorption researcher.life |

| BBB Permeant | Yes/No (Varies by model) | Potential for CNS or peripheral action |

| P-gp Substrate | No | Low probability of active efflux mdpi.com |

| CYP Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |

| Bioavailability Score | ~0.55 | Represents a good drug candidate profile biointerfaceresearch.com |

These values are representative predictions for a molecule with this structure based on common in silico models.

Chemoinformatics and Virtual Screening for the Discovery of Novel Analogs

Chemoinformatics employs computational methods to analyze and screen large chemical libraries for the discovery of new lead compounds. nih.gov this compound can serve as a starting point in these virtual screening campaigns. researchgate.net

There are two primary approaches:

Ligand-Based Virtual Screening: If the biological target is unknown, this method is used to find molecules with similar properties to the active query compound. Techniques include:

Similarity Searching: Screening a database to find compounds with structural or physicochemical similarity to this compound, often using 2D fingerprints or 3D shape matching.

Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the compound (e.g., aromatic rings, hydrogen bond acceptors, hydrophobic groups). This model is then used as a 3D query to search libraries for molecules that match the spatial arrangement of these features.

Structure-Based Virtual Screening: When the 3D structure of the protein target is known, a library of compounds is docked into the binding site, and compounds are ranked based on their predicted binding affinity. nih.gov If this compound is identified as a hit, its analogs can be screened to find derivatives with improved binding scores and interaction profiles. nih.gov

These approaches can efficiently filter vast virtual libraries, prioritizing a smaller, more manageable number of compounds for synthesis and biological testing, thereby accelerating the discovery of novel and more potent analogs. nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. eurjchem.com For this compound, this analysis is important for understanding its 3D shape, which is critical for its interaction with biological targets.

The coumarin ring system is largely planar, but the substituents can adopt different orientations. Key conformational features to study include:

Rotation of Methoxy Groups: The torsion angles around the C(aryl)-O bonds of the two methoxy groups determine their orientation relative to the aromatic ring. Energy minimization studies, often using quantum mechanical methods like Density Functional Theory (DFT), can identify the most stable (lowest energy) conformation. eurjchem.com Crystallographic data from a similar compound, 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one, shows that the methoxy groups lie very close to the plane of the aromatic ring. nih.gov This planarity suggests significant resonance stabilization.

Rotation of the Methyl Group: While rotation of the methyl group at position 3 has a lower energy barrier, its preferred orientation can influence interactions with a protein binding site.

Energy minimization calculations refine the geometry of the molecule to its lowest energy state, providing the most probable 3D structure. This optimized structure is the standard starting point for more advanced computational studies like molecular docking and molecular dynamics simulations. researchgate.net

Table 4: Key Torsion Angles and Planarity in Dimethoxy-Methyl-Coumarin Analogs

| Structural Feature | Parameter | Typical Value (from related structures) | Significance |

| Coumarin Core | RMSD from planarity | < 0.03 Å | The bicyclic ring system is highly planar. nih.gov |

| Methoxy Group at C5 | C6-C5-O-C(methyl) Torsion Angle | ~0° or ~180° | Co-planar orientation is favored due to resonance. nih.gov |

| Methoxy Group at C7 | C6-C7-O-C(methyl) Torsion Angle | ~0° or ~180° | Co-planar orientation is favored. nih.gov |

| Overall Shape | Angle between benzene (B151609) and pyrone rings | < 3° | The molecule adopts a nearly flat conformation. nih.gov |

Data is inferred from crystallographic studies of the closely related compound 8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one. nih.gov

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Undiscovered and Novel Molecular Mechanisms of Action

While the parent compound 5,7-dimethoxycoumarin is known to reduce the proliferation of melanoma cells by inhibiting the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, the precise molecular targets of 5,7-Dimethoxy-3-methyl-2H-chromen-2-one remain to be identified. nih.gov Future research must prioritize the deconvolution of its mechanism of action.

Initial investigations should explore whether the compound shares the MAPK inhibitory activity of its analogue or engages with other critical cellular signaling pathways known to be modulated by different coumarin (B35378) derivatives. nih.gov Key areas of investigation include:

Kinase Inhibition: Many coumarins function as kinase inhibitors. ekb.eg Screening this compound against a broad panel of kinases implicated in cancer and inflammation (e.g., JAK, CDK, PI3K) could reveal novel targets. ekb.eg

Modulation of Transcription Factors: Investigating the compound's effect on key transcription factors such as NF-κB and Nrf2, which are central regulators of inflammatory and antioxidant responses, could uncover mechanisms relevant to treating inflammatory diseases. mdpi.comnih.gov

Topoisomerase Inhibition: Certain coumarin-hybrid molecules exhibit anticancer activity by inhibiting topoisomerases, enzymes critical for DNA replication. nih.govmdpi.com Assessing the inhibitory potential against Topoisomerase I and II could be a valuable research avenue.

In silico molecular docking studies can serve as a powerful preliminary tool to predict the binding affinity of the compound to the active sites of these potential protein targets, thereby guiding and prioritizing experimental validation. mdpi.comresearchgate.net

Development of Advanced In Vitro and Ex Vivo Research Models

To comprehensively evaluate the biological activity of this compound, it is imperative to move beyond traditional 2D cell culture and embrace more physiologically relevant model systems. While initial screenings can utilize established cancer cell lines for which other coumarins have shown activity (e.g., melanoma, colon, lung, and breast cancer lines), advanced models are crucial for preclinical assessment. nih.govnih.gov

Future studies should employ a tiered approach to in vitro and ex vivo modeling, as detailed in the table below.

| Model Type | Description | Potential Application for this compound |

| 2D Cell Lines | Monolayer cultures of immortalized cells. | Initial high-throughput screening for cytotoxicity and anti-proliferative effects against various cancer lines (e.g., A375, B16, HCT116, A549). nih.govnih.gov |

| Co-culture Systems | Culturing two or more different cell types together. | Modeling tumor-stroma or tumor-immune interactions to assess effects on the tumor microenvironment. |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue architecture. | Evaluating drug penetration, efficacy, and resistance in a more tissue-like context. researchgate.net |

| Ex Vivo Tissue Models | Use of freshly excised tissue from an organism. | Testing activity on intact patient-derived tumor tissue or inflammatory models to predict clinical response more accurately. researchgate.net |

| Organ-on-a-Chip | Microfluidic devices containing living cells to simulate organ-level physiology. | Assessing efficacy and potential organ-specific toxicity in a dynamic, controlled environment. researchgate.net |

These advanced models offer a more nuanced understanding of the compound's behavior, bridging the gap between simple cell culture and complex in vivo systems.

Exploration of Synergistic Effects of this compound in Combination Research

The therapeutic potential of this compound may be significantly enhanced when used in combination with existing drugs. This strategy can lead to increased efficacy, reduced dosages of toxic agents, and the potential to overcome drug resistance.

Future preclinical studies should systematically explore synergistic interactions. Based on the known activities of the coumarin class, promising combination strategies include:

Combination with Chemotherapeutics: Pairing the compound with standard-of-care chemotherapy agents could enhance tumor cell killing. Its potential cytostatic effect nih.gov might sensitize rapidly dividing cancer cells to cytotoxic drugs.

Adjuvant to Antibiotics: Coumarins have been investigated as adjuvants that can enhance the efficacy of antibiotics, particularly against resistant bacterial strains. researchgate.netfrontiersin.org This represents a critical area of research given the global challenge of antimicrobial resistance.

In vitro checkerboard assays can be employed to systematically assess these combinations, allowing for the calculation of a fractional inhibitory concentration (FIC) index to determine if the interaction is synergistic, additive, or antagonistic.

| Potential Combination Partner | Therapeutic Area | Rationale for Synergy |

| Paclitaxel / Doxorubicin | Oncology | Potential to overcome P-gp-mediated drug efflux or enhance cell cycle arrest, sensitizing cells to cytotoxic agents. nih.gov |

| Ciprofloxacin / Vancomycin | Infectious Disease | Inhibition of bacterial virulence factors or biofilm formation, restoring susceptibility to conventional antibiotics. frontiersin.org |

| Celecoxib / Dexamethasone | Inflammation | Targeting complementary inflammatory pathways (e.g., MAPK and COX-2) for a more potent anti-inflammatory effect. nih.govencyclopedia.pub |

Strategic Development of Next-Generation Coumarin Derivatives as Lead Candidates

This compound serves as an excellent starting scaffold for the strategic design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has proven highly successful in coumarin drug discovery. researchgate.netnih.govrsc.org

Future synthetic efforts should focus on systematic Structure-Activity Relationship (SAR) studies, exploring modifications at various positions of the coumarin ring. nih.gov

| Modification Strategy | Target Position(s) | Rationale / Potential Outcome |

| Substitution | C4, C6, C8 | Introduction of electron-withdrawing groups, halogens, or hydrophobic moieties to enhance binding affinity and modulate electronic properties. nih.govnih.gov |

| Hybridization | C3, C4, C7 | Linking to other heterocyclic pharmacophores (e.g., pyrazole, triazole, imidazole) known for anticancer or antimicrobial activity to create dual-action agents. mdpi.comnih.govrsc.org |

| Side Chain Elongation | C3-methyl, C4 | Extending or modifying side chains to explore deeper binding pockets in target enzymes and improve selectivity. |

This rational design approach, informed by computational modeling and iterative biological testing, will be crucial for optimizing the scaffold into a viable lead candidate. ekb.egnih.gov

Application in Chemical Biology and Target Validation Studies

To definitively validate the molecular targets of this compound, chemical biology approaches are indispensable. The development of a "chemical probe" based on the compound's structure would enable the direct identification of its binding partners within the complex cellular environment. nih.gov

This process involves synthesizing a derivative that incorporates a reporter tag (e.g., biotin (B1667282) for affinity purification) or a reactive group for covalent capture, connected via a linker at a position that does not interfere with its biological activity. This probe can then be used in advanced proteomics experiments:

Affinity-Based Protein Profiling (AfBPP): The tagged compound is used to "pull down" its specific protein targets from a cell lysate, which are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): A probe with a reactive group is used to covalently label the active site of its target enzyme, providing direct evidence of engagement.

Successful target identification and validation using these methods would provide unequivocal evidence of the compound's mechanism of action and solidify its therapeutic rationale.

Advanced Analytical Techniques for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of this compound is a critical step in its preclinical development. Identifying its major metabolites is essential for understanding its pharmacokinetic profile, duration of action, and potential for generating active or toxic byproducts. Coumarins are known to undergo various phase I and phase II metabolic transformations, including hydroxylation, glucuronidation, and sulfation. mdpi.com

A modern, multi-platform analytical workflow is required for comprehensive metabolite identification. This typically involves incubating the parent compound in an in vitro system (e.g., liver microsomes) followed by analysis using high-resolution techniques.

| Analytical Technique | Purpose in Metabolite Identification |

| UPLC / HPLC (Ultra/High-Performance Liquid Chromatography) | High-resolution separation of the parent compound from its various metabolites in a complex biological matrix. mdpi.comresearchgate.net |

| HRMS (High-Resolution Mass Spectrometry, e.g., QTOF, Orbitrap) | Provides highly accurate mass measurements of metabolite ions, enabling the confident prediction of their elemental composition. mdpi.com |

| Tandem MS (MS/MS) | Fragments metabolite ions to produce characteristic patterns, which are used to elucidate the structure and site of metabolic modification. |

| NMR (Nuclear Magnetic Resonance Spectroscopy) | Used for the unambiguous structural confirmation of novel or significant metabolites after their isolation and purification. |

This workflow allows for the rapid and sensitive detection and structural elucidation of both expected and novel metabolites, providing a complete picture of the compound's biotransformation. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.